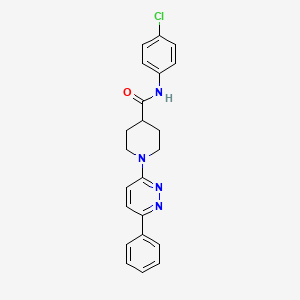
7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS).
Quinazoline core synthesis: This can be synthesized by cyclization reactions involving anthranilic acid derivatives.
Final coupling: The oxadiazole and quinazoline moieties are coupled under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
反応の種類
酸化: 化合物は、特にメチルベンジル基で酸化反応を起こす可能性があります。
還元: 還元反応は、オキサジアゾール環またはキナゾリンコアを標的にすることができます。
置換: 電気求核置換反応または求核置換反応は、芳香族環で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)またはパラジウム触媒による水素ガス(H2)などの還元剤。
置換: ハロゲン(Br2、Cl2)や求核剤(アミン、チオール)などの試薬を適切な条件下で使用します。
主要な生成物
これらの反応から生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される場合がありますが、還元によってアミンまたはアルコールが生成される可能性があります。
4. 科学研究への応用
化学
触媒: 化合物は、触媒反応における配位子として役立ちます。
材料科学:
生物学
酵素阻害: 特定の酵素の阻害剤として作用し、生化学的研究に役立ちます。
細胞シグナル伝達: 細胞シグナル伝達経路の調節における潜在的な役割。
医学
創薬: 化合物は、特定の疾患を標的にする新薬を開発するためのリード化合物となる可能性があります。
治療薬: 抗がん剤、抗炎症剤、または抗菌剤としての潜在的な用途。
工業
農業: 殺虫剤または除草剤としての可能な用途。
医薬品: 医薬品中間体の合成における用途。
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: It might act as an inhibitor for specific enzymes, useful in biochemical studies.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound could be a lead compound for developing new drugs targeting specific diseases.
Therapeutic Agents: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.
作用機序
作用機序は、特定の生物学的標的に依存します。一般的に、化合物は、酵素、受容体、またはDNAなどの分子標的に作用し、その活性を調節します。この相互作用には、酵素の活性部位への結合、受容体のコンフォメーションの変更、またはDNA鎖へのインターカレーションが含まれる場合があります。
6. 類似の化合物との比較
類似の化合物
キナゾリン誘導体: 抗がん剤として使用されるゲフィチニブやエルロチニブなどの化合物。
オキサジアゾール誘導体: 抗菌性または抗炎症性を示す類似の構造を持つ化合物。
独自性
7-(3-(3-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル)-3-(4-メチルベンジル)キナゾリン-2,4(1H,3H)-ジオンの独自性は、その特定の構造的特徴にあります。これは、他のキナゾリンまたはオキサジアゾール誘導体と比較して、独自の生物学的活性または化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.
Oxadiazole Derivatives: Compounds with similar structures that exhibit antimicrobial or anti-inflammatory properties.
Uniqueness
The uniqueness of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione lies in its specific structural features, which might confer unique biological activities or chemical reactivity compared to other quinazoline or oxadiazole derivatives.
特性
分子式 |
C24H17BrN4O3 |
|---|---|
分子量 |
489.3 g/mol |
IUPAC名 |
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17BrN4O3/c1-14-5-7-15(8-6-14)13-29-23(30)19-10-9-17(12-20(19)26-24(29)31)22-27-21(28-32-22)16-3-2-4-18(25)11-16/h2-12H,13H2,1H3,(H,26,31) |
InChIキー |
CUEUNYJZVXHMMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11272080.png)
![N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B11272082.png)
![5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11272088.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11272093.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11272105.png)

![6-(4-methylphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11272119.png)
![N'~1~,N'~9~-bis[(E)-(2,4-dichlorophenyl)methylidene]nonanedihydrazide](/img/structure/B11272121.png)
![3-(3-chlorophenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11272126.png)
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)cyclopentanecarboxamide](/img/structure/B11272128.png)
![5-(5-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11272139.png)
![N-(Pyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11272147.png)
![3-butyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11272150.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide](/img/structure/B11272175.png)
